1,4-Bis-maleimidobutane chemical properties and structure
1,4-Bis-maleimidobutane chemical properties and structure
An In-depth Technical Guide to 1,4-Bis-maleimidobutane: Properties, Structure, and Applications
Introduction
1,4-Bis-maleimidobutane (BMB) is a homobifunctional crosslinking agent widely utilized in bioconjugation, polymer chemistry, and materials science.[1] Its structure features two maleimide (B117702) functional groups at either end of a four-carbon aliphatic spacer.[2] This configuration allows BMB to form stable covalent bonds with sulfhydryl (thiol) groups, which are commonly found in cysteine residues of proteins and peptides.[2] The specificity of the maleimide-thiol reaction, occurring under mild physiological conditions, makes BMB an invaluable tool for researchers, scientists, and drug development professionals.[3] This guide provides a comprehensive overview of the chemical properties, structure, reactivity, and experimental applications of 1,4-Bis-maleimidobutane.
Chemical Properties and Structure
The utility of BMB as a crosslinker is defined by its distinct chemical and physical properties. It is typically a white to off-white crystalline solid.[1][2] The butane (B89635) spacer arm provides a flexible bridge with an estimated length of 10.9 Å, making it suitable for crosslinking sulfhydryl groups within this distance range.[2]
Chemical Structure Identifiers
| Identifier | Value |
| IUPAC Name | 1-[4-(2,5-dioxopyrrol-1-yl)butyl]pyrrole-2,5-dione[4] |
| SMILES | C1=CC(=O)N(C1=O)CCCCN2C(=O)C=CC2=O[4] |
| InChI | InChI=1S/C12H12N2O4/c15-9-3-4-10(16)13(9)7-1-2-8-14-11(17)5-6-12(14)18/h3-6H,1-2,7-8H2[4] |
| InChIKey | WXXSHAKLDCERGU-UHFFFAOYSA-N[4] |
| Synonyms | BMB, N,N'-Tetramethylenebismaleimide, N,N'-Tetramethylenedimaleimide[4][5] |
Physicochemical Properties
| Property | Value |
| CAS Number | 28537-70-4[1][2][4][5][6] |
| Molecular Formula | C₁₂H₁₂N₂O₄[1][2][4][5] |
| Molecular Weight | 248.23 g/mol [2][4][7] |
| Appearance | White to off-white powder/crystalline solid[1][2][5] |
| Melting Point | 196-200 °C[1] |
| Boiling Point | 450.3 °C at 760 mmHg[2][6] |
| Density | 1.388 g/cm³[2] |
| Solubility | Soluble in DMF, DMSO; Insoluble in water[2] |
| Spacer Arm Length | 10.9 Å[2][7] |
Spectroscopic Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are crucial for confirming the structure of BMB and monitoring its reactions.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR are used to characterize BMB and its conjugates. The disappearance of the maleimide proton signal in ¹H NMR is a key indicator of a successful crosslinking reaction.[2]
Table of ¹H NMR Chemical Shifts for 1,4-Bis-maleimidobutane
| Proton Type | Approximate Chemical Shift (δ, ppm) | Key Observation for Reaction Monitoring |
|---|---|---|
| Maleimide Ring Protons (-CH=CH-) | 6.7 - 7.0 | Signal disappears upon successful reaction with a thiol.[2] |
| Methylene Protons adjacent to Nitrogen (-N-CH₂-) | ~3.5 | Chemical shift may change depending on the conjugated molecule.[2] |
| Central Methylene Protons (-CH₂-CH₂-) | ~1.6 | Serves as a relatively stable internal reference point.[2] |
Table of ¹³C NMR Chemical Shifts for 1,4-Bis-maleimidobutane
| Carbon Type | Approximate Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl Carbons (C=O) | ~170 |
| Olefinic Carbons (-CH=CH-) | ~134 |
| Methylene Carbons adjacent to Nitrogen (-N-CH₂-) | (Varies) |
| Central Methylene Carbons (-CH₂-CH₂-) | (Varies) |
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy helps in identifying the functional groups present in the BMB molecule.
Table of Key FTIR Absorption Bands for 1,4-Bis-maleimidobutane
| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| Imide C=O | Symmetric & Asymmetric Stretching | 1700 - 1770 (Strong)[2] |
| Maleimide C=C | Stretching | 1550 - 1650[2] |
Reactivity and Mechanism
The primary utility of BMB lies in the high specificity of its maleimide groups for sulfhydryl groups. The reaction proceeds via a Michael addition, forming a stable, non-cleavable thioether linkage.[2] This reaction is most efficient within a pH range of 6.5-7.5.[2] Below this range, the reaction is slow, and above it, the maleimide ring becomes susceptible to hydrolysis. The resulting thiosuccinimide adduct is very stable, and subsequent irreversible ring-opening hydrolysis can further enhance this stability, effectively preventing the retro-Michael reaction.[2]
Caption: Reaction of BMB with a thiol-containing molecule.
Experimental Protocols
Synthesis of 1,4-Bis-maleimidobutane
The synthesis of BMB is typically a two-step process.[2]
-
Formation of N-substituted Maleamic Acid: 1,4-diaminobutane (B46682) is reacted with two equivalents of maleic anhydride. This reaction forms the intermediate bismaleamic acid.
-
Cyclization (Dehydration): The bismaleamic acid is then cyclized to form 1,4-Bis-maleimidobutane. This step is often achieved by heating in the presence of a dehydrating agent and a catalyst.
Caption: Synthetic workflow for 1,4-Bis-maleimidobutane.
General Protocol for Protein Crosslinking
This protocol provides a general guideline for crosslinking sulfhydryl-containing proteins using BMB. Optimal conditions may vary depending on the specific application and molecules involved.[7]
Materials:
-
Protein(s): Containing accessible sulfhydryl groups, dissolved in a suitable buffer.
-
Conjugation Buffer: Amine-free buffer, pH 6.5-7.5 (e.g., PBS, MES, HEPES).
-
BMB Stock Solution: Prepare a concentrated stock solution of BMB in an organic solvent like DMSO or DMF.
-
Quenching Solution: A solution of a thiol-containing compound (e.g., cysteine, dithiothreitol, or β-mercaptoethanol) to stop the reaction.
-
Reducing Agent (Optional): For reducing disulfide bonds to free sulfhydryls (e.g., TCEP).
Procedure:
-
Protein Preparation:
-
Crosslinking Reaction:
-
Add the BMB stock solution to the protein solution to achieve a final concentration that is typically a two- to three-fold molar excess over the protein's sulfhydryl groups.[7] The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid protein denaturation.
-
Incubate the reaction mixture for 1 hour at room temperature or for 2 hours at 4°C.[7]
-
-
Quenching:
-
Purification:
-
Remove excess, non-reacted BMB and quenching reagent by methods such as dialysis or size-exclusion chromatography (desalting).
-
Caption: Experimental workflow for protein crosslinking with BMB.
Applications in Research and Drug Development
BMB's specific reactivity and defined spacer length make it a versatile tool in various scientific fields.[2]
-
Structural Biology: It is used to stabilize transient or weak protein-protein interactions by crosslinking specific cysteine residues, aiding in their structural analysis.[2]
-
Protein Labeling: BMB can attach fluorescent probes, biotin, or other reporter tags to proteins for use in diagnostic assays and imaging studies.[2]
-
Polymer Chemistry: It acts as a crosslinking agent in the synthesis of advanced materials like hydrogels and elastomers, enhancing their mechanical strength and stability.[1][2]
-
Antibody-Drug Conjugates (ADCs): In targeted cancer therapy, BMB is used to link potent cytotoxic drugs to monoclonal antibodies.[2] The antibody directs the drug to cancer cells, minimizing off-target toxicity.
Caption: Logical workflow for creating an Antibody-Drug Conjugate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1,4-Bis-maleimidobutane | 28537-70-4 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. 1,4-Bis(maleimido)butane | C12H12N2O4 | CID 239576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,4-Bis(maleimido)butane | CymitQuimica [cymitquimica.com]
- 6. echemi.com [echemi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
